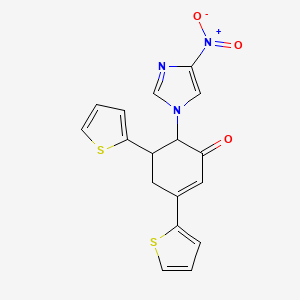
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one, commonly known as NITDTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NITDTC is a member of the imidazole family of compounds and has been shown to possess potent antitumor and antiviral properties. In
作用機序
The mechanism of action of NITDTC is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in cell growth and replication. NITDTC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA. In addition, NITDTC has been shown to inhibit the activity of topoisomerases, enzymes involved in the regulation of DNA topology.
Biochemical and Physiological Effects:
NITDTC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that NITDTC can induce apoptosis, or programmed cell death, in cancer cells. In addition, NITDTC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. NITDTC has also been shown to have anti-inflammatory properties and can inhibit the production of cytokines, molecules involved in the immune response.
実験室実験の利点と制限
One of the main advantages of NITDTC is its potent antitumor and antiviral properties. NITDTC has been shown to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of NITDTC in lab experiments. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise, which can limit its availability. In addition, the mechanism of action of NITDTC is not fully understood, which can make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research and development of NITDTC. One area of research is the optimization of the synthesis method to make NITDTC more readily available for lab experiments. Another area of research is the elucidation of the mechanism of action of NITDTC, which could lead to the development of more effective drugs. In addition, there is a need for further studies to evaluate the safety and efficacy of NITDTC in animal models and clinical trials. Overall, the potential applications of NITDTC in the field of medicine make it a promising area of research for the future.
合成法
The synthesis of NITDTC involves the reaction of 4-nitro-1H-imidazole-1-carboxylic acid with 3,5-di-2-thienyl-2-cyclohexen-1-one in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield NITDTC. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise.
科学的研究の応用
NITDTC has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that NITDTC possesses potent antitumor and antiviral properties, making it a promising candidate for the development of new drugs. NITDTC has been shown to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, NITDTC has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
特性
IUPAC Name |
6-(4-nitroimidazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13-8-11(14-3-1-5-24-14)7-12(15-4-2-6-25-15)17(13)19-9-16(18-10-19)20(22)23/h1-6,8-10,12,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRDMUFNQTSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


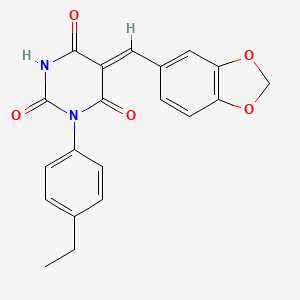
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
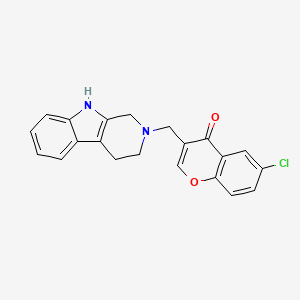
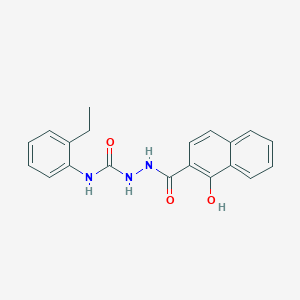
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)


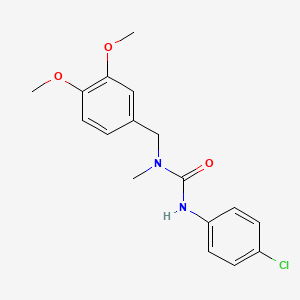
![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)